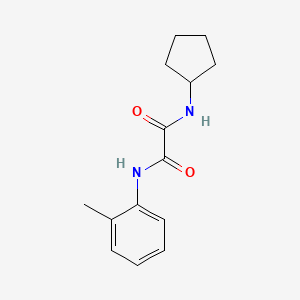

N-cyclopentyl-N'-(2-methylphenyl)oxamide

Description

N-cyclopentyl-N'-(2-methylphenyl)oxamide is a substituted oxamide derivative characterized by a cyclopentyl group attached to one amide nitrogen and a 2-methylphenyl group to the other. Oxamides, in general, are diamides of oxalic acid with the formula (-C(O)-NH-)₂, where substitution at the nitrogen atoms dictates their physicochemical and functional properties .

Key properties of oxamides include:

- Solubility: Highly dependent on alkyl/aryl substitution. For example, unsubstituted oxamide is sparingly soluble in water, while tetraalkyl derivatives exhibit hygroscopicity and solubility in nonpolar solvents .

- Thermal Stability: Melting points range widely, with N,N'-dialkyl derivatives subliming near 150°C and tetraalkyl derivatives melting at ~50°C .

- Electronic Properties: Substituents influence UV absorption and emission characteristics, with trans-planar oxamides (e.g., N,N'-dimethyloxamide) showing red-shifted transitions compared to simple amides .

For N-cyclopentyl-N'-(2-methylphenyl)oxamide, the bulky cyclopentyl and aromatic 2-methylphenyl groups likely enhance steric hindrance, reducing solubility in polar solvents while increasing stability in nonpolar environments.

Propriétés

IUPAC Name |

N-cyclopentyl-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10-6-2-5-9-12(10)16-14(18)13(17)15-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNXPAIWNVNHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

N-Benzyl-N'-(2-hydroxyphenyl)oxamide (CAS 142071-84-9)

- Structure : Features a benzyl group and a 2-hydroxyphenyl substituent.

- Key Differences: The hydroxyl group in the 2-hydroxyphenyl moiety introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the methyl group in N-cyclopentyl-N'-(2-methylphenyl)oxamide. The benzyl group (aromatic) vs.

N'-(2-Ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS 23949-66-8)

- Structure : Contains ethoxy and ethylphenyl groups.

- Ethylphenyl vs. methylphenyl substituents may result in higher lipophilicity, impacting applications in agrochemicals or pharmaceuticals .

N,N'-Dimethyloxamide

- Structure : Simplest dialkyl oxamide with methyl groups.

- Key Differences :

- UV Absorption : N,N'-Dimethyloxamide exhibits a red shift of ~6300 cm⁻¹ in the π→π* transition compared to acetamide, attributed to conjugation between the two amide groups .

- Solubility : More soluble in polar solvents than tetraalkyl derivatives but less than hydroxyl- or ethoxy-substituted analogs .

Comparative Data Table

Research Findings and Functional Insights

Electronic and Spectroscopic Behavior

- Substituted oxamides exhibit red-shifted UV absorption due to extended conjugation. For example, N,N'-dimethyloxamide shows a 6300 cm⁻¹ red shift compared to acetamide, while N-cyclopentyl-N'-(2-methylphenyl)oxamide likely has even broader absorption due to aryl conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.